molecular formula C15H29N3 B2940802 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine CAS No. 1802999-98-9

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine

Cat. No.: B2940802
CAS No.: 1802999-98-9
M. Wt: 251.418
InChI Key: WPONFPKTLIYYFJ-UHFFFAOYSA-N
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Description

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is a synthetic organic compound with the molecular formula C15H29N3 It is characterized by its unique cyclopropene ring structure and the presence of multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an isopropyl-substituted cyclopropene derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the isopropyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopropene derivatives.

Scientific Research Applications

3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Imino-N1,N1,N2,N2-tetramethylcycloprop-1-ene-1,2-diamine
  • 3-Imino-N1,N1,N2,N2-tetraethylcycloprop-1-ene-1,2-diamine
  • 3-Imino-N1,N1,N2,N2-tetrapropylcycloprop-1-ene-1,2-diamine

Uniqueness

Compared to similar compounds, 3-Imino-N1,N1,N2,N2-tetraisopropylcycloprop-1-ene-1,2-diamine is unique due to its higher steric hindrance and increased hydrophobicity, which can influence its reactivity and interaction with biological targets. These properties make it a valuable compound for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

3-imino-1-N,1-N,2-N,2-N-tetra(propan-2-yl)cyclopropene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3/c1-9(2)17(10(3)4)14-13(16)15(14)18(11(5)6)12(7)8/h9-12,16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPONFPKTLIYYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=C(C1=N)N(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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